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Compound of Interest

Compound Name: d-Glaucine-d6

Cat. No.: B1162086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally

occurring in various plant species, most notably Glaucium flavum (yellow horn poppy). d-

Glaucine has garnered significant interest in the scientific community for its diverse

pharmacological properties, including antitussive, anti-inflammatory, bronchodilator, and

neuroleptic effects. The introduction of deuterium (d6) serves to modify its metabolic profile,

potentially enhancing its pharmacokinetic properties and making it a valuable tool for research

and drug development. This guide provides an in-depth overview of d-Glaucine-d6, focusing

on its chemical identity, synthesis, pharmacology, and the experimental methodologies used to

characterize its activity.

Chemical Identity
While a specific CAS number for d-Glaucine-d6 is not consistently reported by major chemical

suppliers, its chemical identity is defined by its structure and relationship to the parent

compound, d-Glaucine.
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Parameter Value

Chemical Name
(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-

6-methyl-4H-dibenzo[de,g]quinoline-d6

Synonyms (+)-Glaucine-d6, Glaucine-d6

Molecular Formula C₂₁H₁₉D₆NO₄

Molecular Weight 361.49 g/mol

Parent Compound CAS 475-81-0 (for d-Glaucine)

Synthesis of d-Glaucine-d6
A detailed, publicly available protocol for the specific synthesis of d-Glaucine-d6 is not readily

found. However, its synthesis can be inferred from established methods for the synthesis of

aporphine alkaloids and general techniques for deuterium labeling. A plausible synthetic

approach would involve the introduction of deuterium atoms at a late stage of the synthesis of

the glaucine scaffold.

General Synthetic Strategy
The synthesis of the aporphine core, such as glaucine, can be achieved through biomimetic

oxidative coupling of reticuline-type precursors. An alternative approach involves a multi-step

synthesis starting from simpler aromatic precursors to construct the tetracyclic ring system.

Deuterium Labeling
Deuterium labeling of organic molecules can be achieved through various methods, including:

Reductive amination with a deuterated reagent: Introduction of the N-methyl group can be

performed using a deuterated methylating agent, such as deuterated formaldehyde (CD₂O)

or methyl-d₃ iodide (CD₃I), in a reductive amination reaction.

Hydrogen-deuterium exchange: Under specific catalytic conditions (e.g., using a palladium

catalyst and a deuterium source like D₂O), it is possible to exchange specific hydrogen

atoms on the aromatic rings or other positions of the molecule with deuterium.
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Use of deuterated starting materials: The synthesis can be initiated with deuterated

precursors, carrying the deuterium atoms through the synthetic route.

A likely method for the synthesis of d-Glaucine-d6 would involve the use of deuterated N-

methylating agents to introduce the trideuteromethyl group and potentially deuterated methoxy

precursors for the O-methyl groups.

Pharmacological Profile
d-Glaucine exhibits a multi-target pharmacological profile, and d-Glaucine-d6 is expected to

retain a similar mechanism of action, with potential differences in its metabolic stability and

pharmacokinetics. The primary targets of d-Glaucine are:

Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic

adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly

in the bronchi, and anti-inflammatory effects.

L-type Calcium Channels: Blockade of these channels inhibits the influx of calcium into

smooth muscle cells, contributing to its bronchodilator and vasodilator effects.

Dopamine D1 and D2 Receptors: d-Glaucine acts as an antagonist at these receptors, which

may underlie its neuroleptic-like effects.

Serotonin 5-HT2A Receptors: It has been shown to act as a partial agonist at 5-HT2A

receptors, which may be responsible for its reported hallucinogenic effects at higher doses.

NF-κB Pathway: d-Glaucine has been reported to inhibit the activation of NF-κB, a key

transcription factor involved in inflammatory responses.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity

of d-Glaucine. It is anticipated that d-Glaucine-d6 would exhibit similar potency, with potential

variations in its in vivo efficacy and duration of action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1162086?utm_src=pdf-body
https://www.benchchem.com/product/b1162086?utm_src=pdf-body
https://www.benchchem.com/product/b1162086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Assay Type Species/Tissue Value

PDE4
Inhibition Constant

(Ki)

Human Bronchial

Tissue
3.4 µM

5-HT2A Receptor Antagonism (pKb) Human

(R)-enantiomer:

Positive allosteric

modulator

α1-Adrenergic

Receptor
Antagonism Not Specified Active

Dopamine D1

Receptor
Binding Affinity Rat Brain Moderate

Dopamine D2

Receptor
Binding Affinity Rat Brain Moderate

Pharmacokinetic
Parameter

Route of
Administration

Species Value

Elimination Half-life

(t½)

Intravenous (0.1

mg/kg)
Horse 3.1 hours

Bioavailability Oral Horse 17-48%

Volume of Distribution

(Vd)
Intravenous Horse

2.7 L/kg (central), 4.9

L/kg (peripheral)

Experimental Protocols
Detailed experimental protocols for the assessment of d-Glaucine-d6 are crucial for

reproducible research. The following sections outline the general methodologies for key

pharmacological assays.

PDE4 Inhibition Assay
Objective: To determine the inhibitory potency of d-Glaucine-d6 on PDE4 activity.

Methodology:
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Enzyme Source: Recombinant human PDE4 enzyme.

Substrate: Cyclic AMP (cAMP).

Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount

of remaining cAMP or the amount of AMP produced is quantified.

Detection Method: A common method is the use of a competitive immunoassay (e.g., ELISA)

or a fluorescence polarization (FP) assay. In an FP assay, a fluorescently labeled cAMP

derivative competes with the unlabeled cAMP for binding to a specific antibody.

Procedure:

The PDE4 enzyme is incubated with varying concentrations of d-Glaucine-d6.

The reaction is initiated by the addition of a fixed concentration of cAMP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of cAMP is measured using the chosen detection

method.

Data Analysis: The concentration of d-Glaucine-d6 that inhibits 50% of the PDE4 activity

(IC50) is calculated by fitting the data to a dose-response curve. The Ki value can be

determined using the Cheng-Prusoff equation.

Calcium Channel Blocking Assay
Objective: To assess the ability of d-Glaucine-d6 to block L-type calcium channels.

Methodology:

Cell Line: A cell line stably expressing the subunits of the L-type calcium channel (e.g.,

HEK293 cells).

Assay Principle: The assay measures the influx of calcium into the cells upon depolarization.
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Detection Method: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to monitor

changes in intracellular calcium concentration.

Procedure:

Cells are loaded with the calcium-sensitive dye.

The cells are then incubated with varying concentrations of d-Glaucine-d6.

The cells are depolarized using a high concentration of potassium chloride (KCl) to open

the voltage-gated calcium channels.

The change in fluorescence, corresponding to the influx of calcium, is measured using a

fluorescence plate reader.

Data Analysis: The IC50 value is determined by plotting the inhibition of calcium influx

against the concentration of d-Glaucine-d6.

Dopamine and Serotonin Receptor Binding and
Functional Assays
Objective: To determine the affinity (Ki) and functional activity (EC50 or IC50) of d-Glaucine-d6
at dopamine (D1, D2) and serotonin (5-HT2A) receptors.

Methodology:

Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest

(e.g., CHO or HEK293 cells) or brain tissue homogenates.

Radioligand Binding Assay (for affinity):

Principle: A radiolabeled ligand with known high affinity for the receptor is used to compete

with unlabeled d-Glaucine-d6.

Procedure: Membranes are incubated with the radioligand and varying concentrations of

d-Glaucine-d6. The amount of bound radioactivity is measured after separating the bound

and free radioligand.
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Data Analysis: The IC50 value is determined, and the Ki is calculated using the Cheng-

Prusoff equation.

Functional Assay (for activity):

Principle: Measures the cellular response following receptor activation or inhibition. For G-

protein coupled receptors like these, common readouts include changes in intracellular

second messengers (e.g., cAMP for D1, calcium flux for 5-HT2A) or reporter gene

expression.

Procedure: Cells expressing the receptor are treated with varying concentrations of d-
Glaucine-d6, either alone (to test for agonist activity) or in the presence of a known

agonist (to test for antagonist activity).

Data Analysis: EC50 values (for agonists) or IC50 values (for antagonists) are calculated

from the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways affected by d-Glaucine and a general experimental workflow for its characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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